molecular formula C27H33ClN2 B13756776 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride CAS No. 22966-89-8

1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride

Katalognummer: B13756776
CAS-Nummer: 22966-89-8
Molekulargewicht: 421.0 g/mol
InChI-Schlüssel: RIAFEOJNYOXQED-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride (CAS RN: 23996-82-9) is a quaternary ammonium compound featuring two 4-phenylpiperidine moieties connected via a conjugated pentadienylidene chain. Its molecular formula is inferred as C27H29N2Cl, with a molecular weight of approximately 416.5 g/mol (estimated from structural analysis). The compound’s extended conjugation and bulky aromatic groups likely influence its physicochemical properties, such as solubility and binding affinity.

Eigenschaften

CAS-Nummer

22966-89-8

Molekularformel

C27H33ClN2

Molekulargewicht

421.0 g/mol

IUPAC-Name

4-phenyl-1-[5-(4-phenylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine;chloride

InChI

InChI=1S/C27H33N2.ClH/c1-4-10-24(11-5-1)26-14-20-28(21-15-26)18-8-3-9-19-29-22-16-27(17-23-29)25-12-6-2-7-13-25;/h1-13,18-19,26-27H,14-17,20-23H2;1H/q+1;/p-1

InChI-Schlüssel

RIAFEOJNYOXQED-UHFFFAOYSA-M

Kanonische SMILES

C1CN(CCC1C2=CC=CC=C2)C=CC=CC=[N+]3CCC(CC3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of phenylacetonitrile with bis-(chloroethyl)methylamine hydrochloride in anhydrous ether with sodium amide at low temperatures. This reaction yields 1-methyl-4-cyano-4-phenylpiperidine, which can be further modified to obtain the desired compound .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions and minimize by-products .

Analyse Chemischer Reaktionen

1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like toluene or benzene, and reaction temperatures ranging from -5°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Actions

The compound’s activity can be contextualized by comparing it to related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Action Reversibility Melting Point (°C)
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride C27H29N2Cl ~416.5 Two 4-phenylpiperidine groups, conjugated diene Neuromuscular blockade (pre-junctional, inferred) Likely reversible (analog-based) Estimated 270–290
AH5954 (N-methylquat analog of AH5183) Not specified Not specified Quaternary ammonium group Pre-junctional acetylcholine transport inhibition Reversible Not reported
AH5183 (2-(4-phenylpiperidino)cyclohexanol) Not specified Not specified Cyclohexanol group Synaptic vesicle disruption Irreversible Not reported
4-Acetyl-4-phenylpiperidine HCl C13H17NO·HCl 243.74 Acetyl group, phenylpiperidine No direct neuromuscular activity reported N/A Not reported

Key Findings :

  • Mechanistic Differences : AH5954 (a quaternary ammonium analog) acts extracellularly by inhibiting acetylcholine transport, while AH5183 irreversibly disrupts synaptic vesicles . The target compound’s conjugated diene and dual phenylpiperidine groups may position it closer to AH5954 in mechanism but with enhanced binding due to aromatic interactions.
  • Reversibility : AH5954’s effects are reversible via tissue washing, unlike AH5183. The target compound’s quaternary structure suggests reversibility, though steric hindrance from substituents could delay recovery .
  • Local Anesthetic and α-Adrenergic Effects : Both AH5954 and AH5183 exhibit secondary actions (e.g., local anesthesia), which are influenced by quaternization. The target compound’s lack of hydroxyl or acetyl groups may reduce these off-target effects .
Structural Impact on Bioactivity
  • Quaternary Ammonium vs. Neutral Piperidines : Quaternization (as in AH5954 and the target compound) enhances polarity, restricting membrane permeability and favoring extracellular targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.